[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine
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Overview
Description
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine is an organic compound that features both a thiophene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine typically involves the formation of the imidazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of thiophene-2-carboxaldehyde with glyoxal and ammonia can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield imidazolines.
Substitution: Both the thiophene and imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted thiophene or imidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its imidazole ring is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs), due to its electronic properties .
Mechanism of Action
The mechanism of action of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-thiophen-2-ylphenyl)methanamine: This compound also contains a thiophene ring but differs in the substitution pattern and the presence of a phenyl group.
N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Similar in having a thiophene ring, but with a pyridine moiety instead of an imidazole.
Uniqueness
The uniqueness of [4-(thiophen-2-yl)-1H-imidazol-2-yl]methanamine lies in its dual-ring structure, combining the properties of both thiophene and imidazole
Properties
Molecular Formula |
C8H9N3S |
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Molecular Weight |
179.24 g/mol |
IUPAC Name |
(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C8H9N3S/c9-4-8-10-5-6(11-8)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) |
InChI Key |
FUFIITZPPZBALI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(N2)CN |
Origin of Product |
United States |
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